methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate
Description
Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core with a 3-oxo substituent and a methyl ester group at position 1.
Properties
IUPAC Name |
methyl 3-oxo-2H-imidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8(12)7-6-4-2-3-5-11(6)9(13)10-7/h2-5H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRORNPBJKDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reaction temperature can range from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed
Scientific Research Applications
Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate and related compounds:
Key Observations:
Functional Group Variations :
- The target compound’s methyl ester group contrasts with ethyl esters (e.g., ), nitriles (e.g., ), and aldehydes (e.g., ). These differences impact polarity and reactivity; esters and nitriles are more electron-withdrawing than aldehydes, influencing nucleophilic substitution rates.
- Benzo-fused derivatives (e.g., 6m) exhibit higher melting points (225–230°C) due to increased molecular rigidity and π-stacking interactions .
Substituent Effects: Halogenated analogs (e.g., 3-Br, 3-Cl) are precursors for cross-coupling reactions, whereas the 3-oxo group in the target compound may facilitate keto-enol tautomerism or hydrogen bonding .
Synthetic Efficiency :
- Yields for analogous compounds range from 60% (e.g., ) to 80% (e.g., ), suggesting that the target compound’s synthesis could be optimized using similar one-pot or catalytic methods.
Spectral and Analytical Comparisons
IR Spectroscopy :
NMR Spectroscopy :
Biological Activity
Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics:
- Chemical Formula: C9H10N2O3
- Molecular Weight: 196.21 g/mol
- CAS Number: 1820641-84-6
Structural Representation:
The compound features a unique nitrogen-containing heterocyclic structure that contributes to its biological properties.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential efficacy in inhibiting cancer cell proliferation. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in disease pathways. |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking their activity and thus influencing metabolic pathways.
- Interaction with Biological Macromolecules: It has been shown to interact with DNA and proteins, potentially altering their functions.
- Modulation of Signaling Pathways: It may affect various signaling pathways involved in inflammation and cancer progression.
Structure-Activity Relationships (SAR)
Recent studies have highlighted the importance of SAR in optimizing the biological activity of imidazo[1,5-a]pyridine derivatives. Modifications to the molecular structure can significantly enhance potency and selectivity against specific targets.
Key Findings:
- Substituents on the imidazo ring can influence both the binding affinity and selectivity for target enzymes.
- The introduction of different functional groups has been associated with improved anticancer activity in various models.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity:
- A study demonstrated that this compound inhibited the growth of several cancer cell lines in vitro, showing IC50 values ranging from 5 to 15 µM depending on the cell type.
-
Antimicrobial Efficacy:
- In another study, this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
-
Anti-inflammatory Effects:
- Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in mouse models of acute inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate, and how are they optimized for reproducibility?
- Methodology : A one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum's acid in green solvents (e.g., ethanol/water mixtures) is commonly used. Optimization includes adjusting molar ratios (typically 1:1:1), reaction temperature (80–100°C), and catalyst loading (e.g., trifluoroacetic acid at 1 mol%) to achieve yields of 65–79% . Post-synthesis, purification via recrystallization (using ethanol or ethyl acetate/hexane) ensures >95% purity.
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
- Key Techniques :
- ¹H/¹³C NMR : Look for diagnostic signals, such as the methyl ester carbonyl (δ ~162–165 ppm in ¹³C NMR) and imidazo-pyridine protons (δ 7.2–8.5 ppm in ¹H NMR) .
- IR : Confirm the ester carbonyl stretch (~1690–1730 cm⁻¹) and lactam C=O (~1620–1670 cm⁻¹) .
- HRMS : Match the molecular ion peak to the theoretical mass (e.g., C₁₀H₉N₂O₃ requires [M+H]⁺ = 205.0612) .
Q. What crystallographic methods are used to resolve its structure, and what challenges arise?
- Methodology : Single-crystal X-ray diffraction with SHELX software is standard. Challenges include poor crystal quality (addressed via slow evaporation in DMSO/water) and twinning (resolved using SHELXL's TWIN command) . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Strategies :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization : Replace ethanol with dimethyl sulfoxide (DMSO) to stabilize intermediates, improving yields by ~15% .
- Microwave Assistance : Reduce reaction time (from 12h to 2h) and increase yields to >80% via controlled dielectric heating .
Q. How are discrepancies between theoretical and experimental elemental analysis results resolved?
- Troubleshooting Steps :
- Repeat Analysis : Eliminate hygroscopicity effects by drying samples under vacuum.
- Cross-Validation : Use complementary techniques (e.g., combustion analysis for C/H/N and ICP-MS for trace metals) .
- Impurity Profiling : Identify byproducts (e.g., unreacted aldehydes) via HPLC-MS and adjust stoichiometry .
Q. What computational approaches predict the compound’s reactivity or solubility?
- Methods :
- DFT Calculations : Use Gaussian09 to model frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Solubility Prediction : Apply COSMO-RS to simulate solvent interactions; polar aprotic solvents (e.g., DMF) show higher solubility .
Q. How do substituent modifications impact bioactivity in structure-activity relationship (SAR) studies?
- Experimental Design :
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -F, -NO₂) or donating (-OCH₃) groups at the aryl position .
- Bioassays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., kinase assays). For example, fluorinated analogs (e.g., 6m) show enhanced activity due to increased lipophilicity .
Q. How are crystallographic data inconsistencies addressed during refinement?
- Refinement Protocols :
- TWIN Commands : Apply in SHELXL to model twinned crystals, improving R-factors from >0.1 to <0.05 .
- Disorder Modeling : Use PART commands for flexible groups (e.g., ester moieties) and validate via residual density maps .
Data Highlights
| Parameter | Typical Range | Example (Derivative 6m ) |
|---|---|---|
| Yield | 65–79% | 79% |
| Melting Point | 200–230°C | 228–230°C |
| IR (C=O stretch) | 1690–1730 cm⁻¹ | 1719 cm⁻¹ |
| ¹³C NMR (ester carbonyl) | 162–165 ppm | 169.1 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
